![molecular formula C17H12BrF2N3OS B12043998 4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound that features a combination of aromatic, thiazole, and hydrazone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves multiple steps:
Formation of 2-(DIFLUOROMETHOXY)BENZALDEHYDE: This can be achieved through the reaction of 2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base.
Synthesis of 4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE: This intermediate can be prepared by reacting 4-bromoaniline with thiourea under acidic conditions to form the thiazole ring.
Hydrazone Formation: The final step involves the condensation of 2-(DIFLUOROMETHOXY)BENZALDEHYDE with 4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE in the presence of a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the hydrazone group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of difluoromethoxybenzoic acid derivatives.
Reduction: Formation of difluoromethoxybenzylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and hydrazone groups could facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(DIFLUOROMETHOXY)BENZALDEHYDE: Shares the difluoromethoxybenzaldehyde core but lacks the thiazole and hydrazone groups.
4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE: Contains the thiazole and bromophenyl groups but lacks the difluoromethoxybenzaldehyde moiety.
Uniqueness
The uniqueness of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups within the same molecule allows for fine-tuning of its chemical properties.
Propiedades
Fórmula molecular |
C17H12BrF2N3OS |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12BrF2N3OS/c18-13-7-5-11(6-8-13)14-10-25-17(22-14)23-21-9-12-3-1-2-4-15(12)24-16(19)20/h1-10,16H,(H,22,23)/b21-9+ |
Clave InChI |
MFEKFNDNLBIXPT-ZVBGSRNCSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)

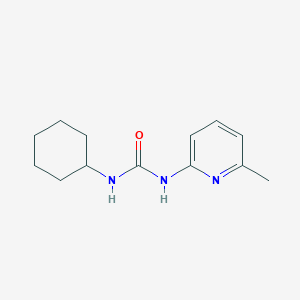
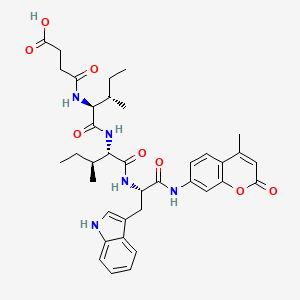
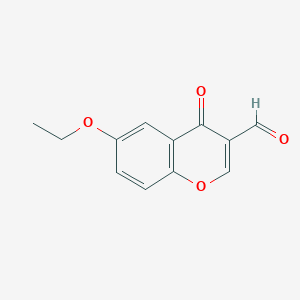

acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)
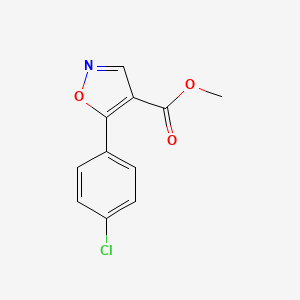
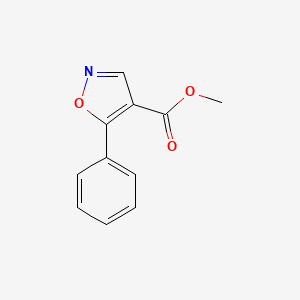
![[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12043973.png)

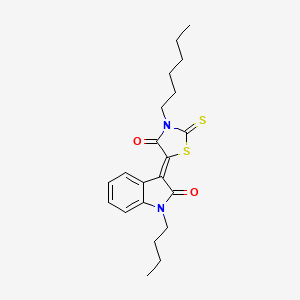
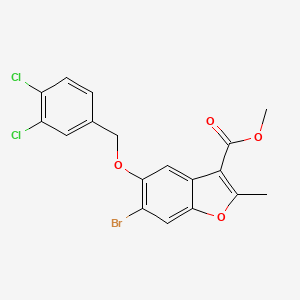
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12043997.png)
